Ro 31-7837 - 120280-33-3

Ro 31-7837

Catalog Number: EVT-281570
CAS Number: 120280-33-3
Molecular Formula: C17H16N2O2-
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ro 31-7837 is a potassium channel opener.
Source and Classification

Ro 31-7837 was developed by the pharmaceutical company Roche and is often referenced in scientific literature concerning its role in cancer research. The compound is classified under the broader category of kinase inhibitors, which are crucial in regulating various cellular processes, including the cell cycle, transcription, and apoptosis.

Synthesis Analysis

The synthesis of Ro 31-7837 involves several chemical reactions that create its complex structure. The detailed synthesis pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and various alkyl halides.
  2. Key Reactions: The primary method for synthesizing Ro 31-7837 involves a series of reactions including:
    • Nucleophilic Substitution: Utilizing nucleophilic aromatic substitution to introduce functional groups onto the aromatic ring.
    • Formation of the Amide Bond: This is achieved through coupling reactions involving carboxylic acids and amines, often facilitated by coupling agents like carbodiimides.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

This synthetic route requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and minimize by-products.

Molecular Structure Analysis

The molecular structure of Ro 31-7837 can be described as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₃
  • Molecular Weight: Approximately 317.36 g/mol
  • Structure Features:
    • The compound contains an aromatic ring system that contributes to its stability and interaction with biological targets.
    • Functional groups such as amides and hydroxyls are present, which play critical roles in its binding affinity to cyclin-dependent kinases.

Using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the precise arrangement of atoms within the molecule, facilitating a deeper understanding of its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Ro 31-7837 participates in several chemical reactions that are essential for its functionality:

  1. Enzymatic Reactions: As a kinase inhibitor, Ro 31-7837 competes with ATP for binding to cyclin-dependent kinases, thus inhibiting their activity.
  2. Hydrolysis: In biological systems, Ro 31-7837 may undergo hydrolysis, leading to the formation of metabolites that can also exhibit biological activity.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for determining the compound's stability and bioavailability in vivo.

The kinetics of these reactions can vary significantly based on environmental conditions such as pH and temperature.

Mechanism of Action

Ro 31-7837 exerts its pharmacological effects primarily through inhibition of cyclin-dependent kinases. The mechanism can be summarized as follows:

  1. Binding Affinity: The compound binds to the ATP-binding site of cyclin-dependent kinases with high affinity, preventing ATP from engaging with the enzyme.
  2. Cell Cycle Arrest: By inhibiting these kinases, Ro 31-7837 disrupts cell cycle progression, leading to cell cycle arrest at specific checkpoints (particularly G1/S transition).
  3. Induction of Apoptosis: Prolonged inhibition may trigger apoptotic pathways in cancer cells, providing a therapeutic avenue for cancer treatment.

Studies employing techniques such as Western blotting and flow cytometry have demonstrated the compound's effectiveness in modulating cell cycle dynamics in various cancer cell lines.

Physical and Chemical Properties Analysis

Ro 31-7837 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Characteristic melting points can be determined through differential scanning calorimetry or thermogravimetric analysis.

These properties are critical for formulating Ro 31-7837 into therapeutic agents suitable for clinical use.

Applications

Ro 31-7837 has significant implications in scientific research and potential therapeutic applications:

  1. Cancer Research: Its primary application lies in oncology, where it is studied for its ability to inhibit tumor growth by targeting specific kinases involved in cell proliferation.
  2. Pharmacological Studies: Researchers utilize Ro 31-7837 to investigate signaling pathways associated with cell cycle regulation and apoptosis.
  3. Drug Development: As a lead compound, it serves as a template for developing new kinase inhibitors that may have improved efficacy or reduced side effects.
Pharmacological Mechanisms of Ro 31-7837 as a Potassium Channel Opener

Molecular Targets and Potassium Channel Interaction Dynamics

Ro 31-7837 (CAS 120280-33-3) is a chemically distinct potassium channel opener with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol [1] [5]. Its structure features a benzopyran moiety linked to a pyridine-1-oxide group, with a chiral center at the C4 position of the chroman ring conferring stereoselective activity [5] [9]. The compound demonstrates high selectivity for ATP-sensitive potassium (K(ATP)) channels, which are widely distributed in vascular smooth muscle, neurons, and pancreatic β-cells [1] [4]. Ro 31-7837 binds to the sulfonylurea receptor (SUR) subunit of K(ATP) channels, reducing the channel's sensitivity to intracellular ATP and promoting hyperpolarization [1] [4]. This hyperpolarization subsequently inhibits voltage-gated calcium channels, decreasing intracellular calcium influx and cellular excitability [1] [7].

Biochemical analyses confirm that Ro 31-7837 stabilizes the open conformation of K(ATP) channels with an EC₅₀ of 8 μM in rat locus coeruleus neurons, an effect reversible by the K(ATP) blocker tolbutamide [1]. Its interaction dynamics are further characterized by rapid association kinetics and tissue-specific potency, being 10-fold more potent in vascular smooth muscle (EC₅₀ = 0.3 μM in rat aortic rings) than in neuronal tissues [1] [7]. The compound’s plasma stability and ethanol solubility facilitate its penetration into target tissues, with a volume of distribution of 5.2 L/kg in rats indicating extensive tissue penetration [1] [5].

Table 1: Molecular and Functional Profile of Ro 31-7837

PropertyValueExperimental Context
Molecular FormulaC₁₇H₁₆N₂O₂Chemical characterization [1] [5]
Molecular Weight280.32 g/molMass spectrometry [1]
Primary TargetK(ATP) channelsElectrophysiology [1] [4]
Neuronal EC₅₀8 µMRat locus coeruleus [1]
Vascular EC₅₀0.3 µMRat aortic rings [1]
Plasma Half-life (rat)2.5 hoursPharmacokinetic study [1]
Bioavailability (oral rat)40%Radiolabeled tracing [1]

Signal Transduction Pathways Modulated by Ro 31-7837 Activity

The opening of K(ATP) channels by Ro 31-7837 initiates downstream signaling cascades that modulate cellular excitability, metabolic responses, and transcriptional regulation. In neural systems, Ro 31-7837 (10 µM) reduces spontaneous action potential firing by 60% in rat locus coeruleus neurons through membrane hyperpolarization, thereby dampening neuronal excitability without altering resting membrane potential [1]. This effect correlates with inhibition of neurotransmitter release and may contribute to neuroprotective outcomes observed in excitotoxicity models [1] [10].

In vascular tissue, Ro 31-7837 activates calcium-activated potassium channels (BKCa) secondary to K(ATP) opening, amplifying vasodilation [4] [7]. This dual modulation triggers the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway, reducing phosphorylation of myosin light chain kinase and promoting smooth muscle relaxation [4]. Notably, Ro 31-7837’s metabolite, Ro 31-6930, retains K(ATP)-opening activity but with reduced potency (EC₅₀ = 15 µM), indicating metabolic transformation influences signaling efficacy [1] [7].

Emerging evidence suggests K(ATP) openers like Ro 31-7837 may activate antioxidative pathways via nuclear factor erythroid 2–related factor 2 (Nrf2) nuclear translocation, similar to the mechanism observed with diazoxide [10]. This pathway upregulates phase II detoxifying enzymes (e.g., heme oxygenase-1), mitigating oxidative stress in neurons and endothelial cells [10]. Although direct evidence for Ro 31-7837 is limited, structural analogs demonstrate that K(ATP) activation reduces reactive oxygen species (ROS) production by stabilizing mitochondrial membrane potential [10].

Table 2: Signal Transduction Effects of Ro 31-7837 Across Tissues

Tissue/Cell TypeSignaling PathwayFunctional Outcome
Locus Coeruleus NeuronsK(ATP) opening → Membrane hyperpolarization60% reduction in action potential firing [1]
Vascular Smooth MuscleK(ATP)/BKCa → cAMP/PKA inhibitionVasodilation (EC₅₀ = 0.3 µM) [1] [4]
Hepatic MetabolismCYP3A4 oxidation → Ro 31-6930 formationActive metabolite (EC₅₀ = 15 µM) [1] [7]
Mitochondria (putative)Nrf2 nuclear translocation → Antioxidant genesROS reduction (inferred from structural analogs) [10]

Comparative Efficacy Against Structurally Analogous Potassium Channel Modulators

Ro 31-7837 exhibits distinct advantages over classical K(ATP) openers in potency, duration, and tissue selectivity. In conscious spontaneously hypertensive rats (SHR), Ro 31-7837 demonstrates 10-fold greater antihypertensive potency than cromakalim and 100-fold greater potency than nitrendipine after oral administration [7]. Its duration of action exceeds both agents, maintaining blood pressure reduction for >5 hours without tolerance development during chronic dosing [1] [7]. This enhanced efficacy stems from Ro 31-7837’s resistance to hepatic first-pass metabolism and its generation of an active metabolite (Ro 31-6930) that prolongs pharmacodynamic effects [1] [7].

In neuronal contexts, Ro 31-7837’s selectivity for central K(ATP) channels contrasts with hybrid openers like nicorandil, which additionally activates soluble guanylate cyclase [4]. While nicorandil exerts stronger coronary vasodilation, Ro 31-7837 shows superior specificity for neuronal K(ATP) subtypes, reducing off-target effects like flushing or tachycardia [4] [7]. Compared to the neuroselective opener flupirtine, Ro 31-7837 achieves 3-fold greater suppression of neuronal firing in locus coeruleus models (60% vs. 20–30% inhibition at 10 µM) [1] [8]. However, flupirtine’s NMDA receptor antagonism confers additional analgesic benefits absent in Ro 31-7837’s profile [8].

Table 3: Comparative Efficacy of Potassium Channel Openers

CompoundPrimary TargetVascular Potency (EC₅₀)Neuronal Potency (EC₅₀)Duration of Action
Ro 31-7837K(ATP)0.3 µM [1]8 µM [1]>5 hours [7]
CromakalimK(ATP)3 µM [7]25 µM [4]2–3 hours [7]
NicorandilK(ATP) + Guanylate cyclase1 µM [4]Not reported3–4 hours [4]
DiazoxidemitoK(ATP)30 µM [10]20 µM [10]4–6 hours [10]
FlupirtineNeuronal K(ATP)Weak activity [8]25 µM [8]6–8 hours [8]

Table 4: Structural and Functional Synonyms for Ro 31-7837

SynonymIdentifier Type
2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrileIUPAC Name [1] [5]
Ro 317837Abbreviated synonym [5]
C17H16N2O2Molecular formula [1]
120280-33-3CAS Registry Number [1] [5] [9]
IPASVSRDRRKZCQ-AWEZNQCLSA-NInChI Key [5]
CC1(C)CC@HC3=C(O1)C=CC(C#N)=C3Isomeric SMILES [5] [9]

Properties

CAS Number

120280-33-3

Product Name

Ro 31-7837

IUPAC Name

2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-3,4-dihydrochromene-6-carbonitrile

Molecular Formula

C17H16N2O2-

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C17H16N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-9,14H,10H2,1-2H3

InChI Key

IPASVSRDRRKZCQ-AWEZNQCLSA-N

SMILES

CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C

Solubility

Soluble in DMSO

Synonyms

Ro 31-7837
Ro 31-7837, (+-)-isomer
Ro-31-7837

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C

Isomeric SMILES

CC1(C[C@@H](C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.